O-(Cyclohexylmethyl)hydroxylamine hydrochloride

Description

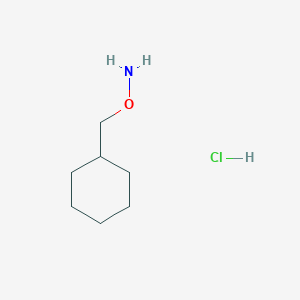

O-(Cyclohexylmethyl)hydroxylamine hydrochloride (CAS: 773799-69-2) is a hydroxylamine derivative featuring a cyclohexylmethyl group attached to the oxygen atom of hydroxylamine, with a hydrochloride counterion. Structurally, it belongs to the class of O-alkylhydroxylamine hydrochlorides, characterized by the general formula R-O-NH₂·HCl, where R is an alkyl or substituted alkyl group.

This compound is likely utilized as a reagent in organic synthesis, particularly for oxime formation with carbonyl compounds, or as a pharmaceutical intermediate. Its bulky cyclohexylmethyl group may confer unique steric and electronic properties, influencing reactivity and solubility compared to smaller substituents.

Propriétés

IUPAC Name |

O-(cyclohexylmethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-9-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZQCICBYSOODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

O-(Cyclohexylmethyl)hydroxylamine hydrochloride can be synthesized through the O-alkylation of hydroxylamine derivatives. One common method involves the reaction of hydroxylamine with cyclohexylmethyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

O-(Cyclohexylmethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted hydroxylamine derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Role as a Catalyst

O-(Cyclohexylmethyl)hydroxylamine hydrochloride is primarily utilized as a catalyst in organic synthesis. It facilitates various chemical transformations, enabling the synthesis of complex molecules. Its ability to act as a reducing agent allows it to participate in reactions that require the reduction of other compounds, making it invaluable in synthetic organic chemistry.

Key Reactions

- Formation of Oximes : The compound reacts with aldehydes and ketones to produce oximes, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.

- Nucleophilic Substitution : It can engage in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles under acidic or basic conditions.

Medicinal Chemistry

Synthesis of Pharmaceutical Intermediates

In medicinal chemistry, this compound is employed in the synthesis of pharmaceutical intermediates and potential therapeutic agents. Its derivatives have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Properties

Research has demonstrated that certain hydroxylamines can inhibit bacterial growth at low concentrations. For instance, compounds derived from this compound have been effective against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential in developing new antibiotics .

Biological Research

Reagent in Biochemical Assays

The compound serves as a reagent in biochemical assays, particularly those investigating enzyme inhibition. Its ability to modify functional groups makes it useful for studying enzyme mechanisms and interactions.

Enzyme Inhibition Studies

this compound has been used to explore the inhibition of various enzymes, providing insights into biochemical pathways and potential therapeutic targets.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its role as a reactant contributes to the development of new materials with unique properties suitable for various applications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Catalyst for chemical transformations; formation of oximes; nucleophilic substitution reactions |

| Medicinal Chemistry | Synthesis of pharmaceutical intermediates; antibacterial properties against various pathogens |

| Biological Research | Reagent for biochemical assays; studies on enzyme inhibition |

| Industrial Applications | Production of specialty chemicals; development of new materials |

Mécanisme D'action

The mechanism of action of O-(Cyclohexylmethyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. The compound’s unique structure allows it to form stable complexes with target molecules, leading to its desired effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs of O-(Cyclohexylmethyl)hydroxylamine hydrochloride, highlighting differences in substituents, molecular properties, and applications:

Key Comparison Criteria

Synthesis Methods: PFBHA: Synthesized via alkylation of N-hydroxyphthalimide with pentafluorobenzyl bromide, followed by hydrazinolysis and HCl treatment . Methoxyamine: Produced via O-methylation of cyclohexanone oxime or hydroxylamine sulfate . O-Allyl: Prepared by alkylation of hydroxylamine hydrochloride with allyl halides . O-(Cyclohexylmethyl): Likely synthesized using cyclohexylmethyl bromide and N-hydroxyphthalimide, though exact protocols are unspecified.

Reactivity and Applications :

- PFBHA : The electron-withdrawing pentafluorobenzyl group enhances electrophilicity, making it ideal for sensitive detection of carbonyl compounds at trace levels (e.g., in environmental and biological samples) .

- Methoxyamine : Small methyl group allows rapid oxime formation under mild conditions (e.g., microwave irradiation, 76–98% yields in 4–15 minutes) .

- O-Allyl : Allyl substituent enables coordination with transition metals (e.g., gold), useful in anticancer drug development .

- O-(Cyclohexylmethyl) : Bulky cyclohexylmethyl group may reduce reactivity but improve stability, favoring applications requiring slow, controlled reactions.

Physical Properties :

- Solubility : Hydrophobic substituents (e.g., cyclohexylmethyl, pentafluorobenzyl) reduce water solubility compared to methyl or ethyl analogs.

- Molecular Weight : PFBHA (249.57) and O-(Cyclohexylmethyl) (165.66) are heavier than methoxyamine (83.51), affecting chromatographic retention times.

Research Findings :

Activité Biologique

O-(Cyclohexylmethyl)hydroxylamine hydrochloride is a compound with significant biological activity, primarily due to its hydroxylamine functional group, which is known for its reactivity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, neuroprotective effects, and potential applications in medicinal chemistry.

- Molecular Formula : C₇H₁₅ClNO

- Molecular Weight : Approximately 151.66 g/mol

- Physical State : White to pale yellow crystalline solid

- Melting Point : 170°C to 172°C

- Solubility : Soluble in water

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Hydroxylamines in general have been studied for their efficacy against various bacterial strains. Research indicates that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound has a lower MIC compared to other hydroxylamines, indicating higher potency against bacterial pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .

- Biofilm Formation : This compound has demonstrated the ability to inhibit biofilm formation, which is critical in managing chronic bacterial infections .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.5 |

| Pseudomonas aeruginosa | 5.0 |

| Enterococcus faecalis | 3.0 |

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Hydroxylamines are known to react with carbonyl compounds, potentially leading to protective effects against oxidative stress in neuronal cells.

Research Insights:

- Oxidative Stress Mitigation : The compound's ability to scavenge reactive oxygen species (ROS) could provide a neuroprotective effect, making it a candidate for further research in neurodegenerative diseases .

- In Vivo Studies : Animal models have shown that hydroxylamines can reduce neuronal damage following ischemic events, suggesting a potential therapeutic application for conditions such as stroke .

Medicinal Applications

The unique structure of this compound allows for diverse applications in medicinal chemistry. Its derivatives are being explored for use in various therapeutic areas.

Potential Applications:

- Antitumor Activity : Some hydroxylamines have shown promise in cancer therapy due to their ability to alkylate DNA . this compound may exhibit similar properties.

- Drug Development : The compound's reactivity makes it a useful intermediate in the synthesis of more complex pharmaceutical agents targeting specific diseases .

Case Studies

- Antimicrobial Efficacy Study :

- Neuroprotection Research :

Q & A

Q. Advanced

Controlled Stoichiometry : Use a slight excess of hydroxylamine hydrochloride (1.1–1.3 eq.) to minimize unreacted alkyl chloride, which can lead to di-alkylated byproducts .

Temperature Modulation : Avoid prolonged heating >60°C, as hydroxylamine derivatives are thermally labile. Monitor reaction progress via UPLC or TLC .

Acid Scavengers : Add molecular sieves or weak bases (e.g., NaHCO₃) to sequester HCl, preventing N-O bond cleavage .

What analytical techniques are optimal for characterizing this compound and its derivatives?

Q. Advanced

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclohexylmethyl protons at δ 1.0–2.0 ppm and NH₂ signals at δ 5.5–6.5 ppm) .

- HPLC/UPLC : Quantifies purity and monitors reaction kinetics (e.g., using C18 columns with acetonitrile/water gradients) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]+ at m/z 178.12) .

How does the cyclohexylmethyl group influence reactivity compared to other O-substituted hydroxylamines?

Advanced

The bulky cyclohexylmethyl group:

- Steric Hindrance : Reduces nucleophilicity, slowing oxime formation but improving selectivity in crowded substrates.

- Lipophilicity : Enhances membrane permeability in bioactive derivatives, as seen in analogs like O-(3-chlorobenzyl)hydroxylamine used in agrochemicals .

Comparative studies with O-(2-morpholinoethyl) derivatives show cyclohexylmethyl groups stabilize intermediates during reductive amination .

How should researchers address contradictory data on reaction yields reported in literature?

Q. Advanced

Variable Solvent Effects : Protic solvents (e.g., ethanol) may protonate hydroxylamine, reducing nucleophilicity versus aprotic solvents (e.g., THF) .

Purification Artifacts : Crystallization conditions (e.g., water content) can alter yields; optimize via fractional recrystallization or column chromatography .

Catalytic Additives : Trace metal impurities (e.g., Fe³⁺) may catalyze decomposition; use chelating agents like EDTA .

What protocols ensure safe handling and long-term storage of this compound?

Q. Basic

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .

- Safety Measures : Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation/contact. Neutralize spills with sodium bicarbonate .

How can researchers design kinetic studies to elucidate the mechanism of oxime formation with this reagent?

Q. Advanced

Rate Measurements : Use in situ IR or NMR to track carbonyl disappearance (e.g., C=O peak at ~1700 cm⁻¹) .

Isotopic Labeling : Introduce ¹⁵N-labeled hydroxylamine to distinguish intermediates via MS/MS .

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for cyclohexylmethyl vs. smaller substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.